1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene
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Overview
Description
1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a hex-3-en-3-yl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-hexen-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. Catalysts such as zeolites or metal-organic frameworks may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the hex-3-en-3-yl group to a single bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hex-3-en-3-yl group. These substituents affect the compound’s behavior in electrophilic and nucleophilic reactions, as well as its overall stability and reactivity.
Comparison with Similar Compounds
1-(Hex-3-en-3-yl)-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(Hex-3-en-3-yl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
1-(Hex-3-en-3-yl)-4-nitrobenzene: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness: 1-(Hex-3-en-3-yl)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound more reactive in certain chemical reactions and potentially more useful in specific applications compared to its analogs.
Properties
CAS No. |
652131-21-0 |
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Molecular Formula |
C13H15F3 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-hex-3-en-3-yl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3/c1-3-5-10(4-2)11-6-8-12(9-7-11)13(14,15)16/h5-9H,3-4H2,1-2H3 |
InChI Key |
RGEMSKZTGYALEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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